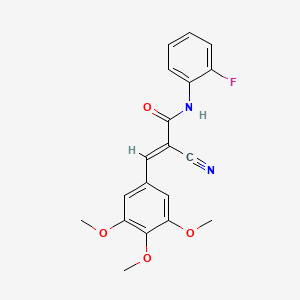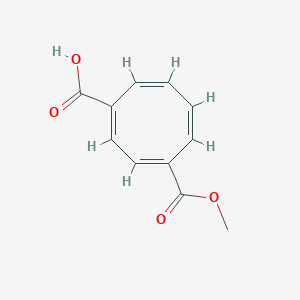
(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-phenylpiperazin-1-yl)methanone” is a complex organic molecule that contains a pyrazole ring and a piperazine ring . Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms . Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring and the piperazine ring are likely to be the key structural features of this compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The pyrazole ring and the piperazine ring are likely to be involved in its reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its structure. For example, the presence of the pyrazole ring and the piperazine ring could influence its solubility, melting point, and boiling point .科学的研究の応用
Antifungal and Antimicrobial Activity
Research into novel (1-arylmethyl-3-aryl-1H-pyrazol-5-yl)(4-arylpiperazin-1-yl)methanone derivatives, including structures similar to the specified compound, has demonstrated promising effects in antifungal activities. Substituents such as 4-chlorophenyl, 4-tert-butylphenyl, 4-fluorophenyl, and 3-methoxyphenyl enhance the antifungal potency of these compounds (Lv et al., 2013). Additionally, some derivatives have shown significant antimicrobial activities, comparable to standard drugs like ciprofloxacin and fluconazole, with methoxy group-containing compounds displaying heightened activity (Kumar et al., 2012).
Chemical Analysis Techniques
The compound's structural analogs have been analyzed using high-performance liquid chromatography (HPLC), particularly in studies involving dithiolthiones. This includes determining retention characteristics and detecting compounds in the nanogram range (Masoud & Bueding, 1983).
Structural Analysis and Synthesis
Investigations into the structure and synthesis of similar compounds, such as isomorphous structures obeying the chlorine-methyl (Cl-Me) exchange rule, have contributed to a deeper understanding of their chemical behaviors and potential applications in various fields, including pharmaceuticals and materials science (Swamy et al., 2013).
Biological Evaluations and Anticancer Activity
Novel pyrazoline incorporated isoxazole derivatives have been synthesized and characterized, with one specific compound showing potent anticancer activity against human breast cancer cell lines MCF-7 and MDA-MB-231. This highlights the potential therapeutic applications of such molecules in cancer treatment (Radhika et al., 2020).
Corrosion Inhibition
Derivatives of pyrazole have been investigated for their corrosion inhibition effect on mild steel in hydrochloric acid solution, demonstrating significant potential to protect metals from corrosion, which is crucial for industrial applications (Yadav et al., 2015).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-(4-phenylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2/c1-18-12-14(15(17-18)22-2)16(21)20-10-8-19(9-11-20)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUDQTAULRPPLTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

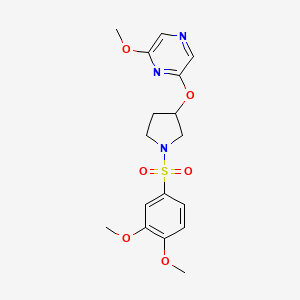
![ethyl 6-methyl-2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2654077.png)
![4-[(3,5-Dimethoxybenzoyl)amino]benzoic acid](/img/structure/B2654078.png)
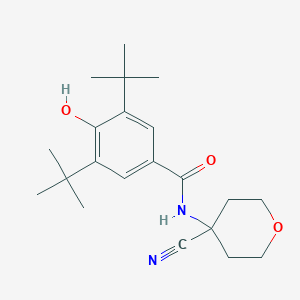
![2-(2,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2654081.png)

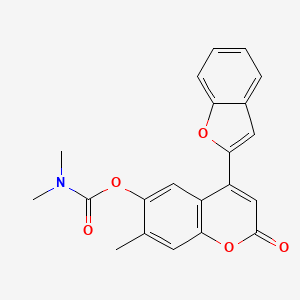
![2-[2-Amino-5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol](/img/structure/B2654085.png)
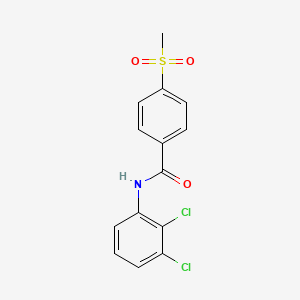
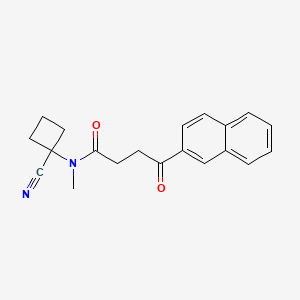

![1-(4-fluorobenzyl)-4-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2654096.png)
